2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic compound that has attracted attention in various fields of scientific research. Its unique structure integrates functional groups that are of great interest for pharmaceutical chemistry, potentially offering various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves a multi-step process:
Condensation Reaction: : The synthesis starts with the condensation of 3-benzylindole with an appropriate aldehyde under acidic or basic conditions to form a key intermediate.
Cyclization: : This intermediate undergoes cyclization with a reagent such as urea or thiourea in the presence of a catalyst to form the pyrimido[5,4-b]indole core structure.
Acylation: : Finally, the pyrimidoindole is acylated with N-(2,5-dimethylphenyl)acetyl chloride under conditions like pyridine or triethylamine to form the target compound.
Industrial Production Methods
In industrial settings, the process can be scaled up with optimization at each stage to ensure high yield and purity. This often involves:
Refluxing conditions
Solvent choices: (e.g., dichloromethane, ethanol)
Use of automated reactors: to control temperatures and reaction times precisely.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : Reacting with agents like hydrogen peroxide or potassium permanganate.
Reduction: : Using reagents such as lithium aluminum hydride.
Substitution: : Halogenation using halogens or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acidic medium.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : N-bromosuccinimide for bromination.
Major Products
Oxidation: can yield carboxylic acids or ketones.
Reduction: often results in alcohols or amines.
Substitution: usually introduces halides into the molecule.
Scientific Research Applications
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is employed in diverse fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Explored for its potential anti-inflammatory and anticancer activities.
Medicine: : Investigated as a candidate for drug development, particularly for its interactions with enzymes and receptors.
Industry: : Utilized in the creation of novel materials and polymers due to its structural properties.
Mechanism of Action
The mechanism by which 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide exerts its effects involves:
Binding to Molecular Targets: : Such as enzymes like kinases, which play crucial roles in signaling pathways.
Pathways Involved: : It can modulate pathways involved in cell growth and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparing this compound to similar ones highlights its uniqueness:
2-(3-Benzyl-4-oxo-3H-indol-5(4H)-yl)-N-phenylacetamide: : Shares some structural similarities but lacks the pyrimido ring, resulting in different biological activities.
2-(4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide: : Omits the benzyl group, altering its interaction with biological targets.
In essence, the distinctive structural elements of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide confer unique properties and potential advantages over these related compounds.
Biological Activity
The compound 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a member of the pyrimidoindole family and has garnered attention for its diverse biological activities. Its unique structure, which combines an indole core with a pyrimidine system, positions it as a potential candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₃₃N₃O
- Molecular Weight : Approximately 474.92 g/mol
- Functional Groups : The compound features an acetamide moiety and a benzyl group, enhancing its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values typically range from 1.99 μM to 16.67 μM against several bacterial strains .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties:
- Mechanism of Action : The compound is believed to interact with specific enzymes and receptors involved in cancer cell proliferation, potentially leading to apoptosis in malignant cells. Docking studies have indicated favorable binding affinities with targets associated with cancer pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored:
- In Vivo Studies : Animal models have demonstrated that the compound can significantly reduce inflammation markers, suggesting its utility in treating inflammatory diseases .
The biological effects of this compound are attributed to its ability to:
- Inhibit Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulate Receptor Activity : It interacts with specific receptors that regulate cellular signaling pathways.
- Alter Gene Expression : The compound may influence the expression of genes associated with cell growth and inflammation.
Case Studies and Research Findings
Several case studies highlight the biological activity of this compound:
- Study on Antibacterial Activity :
-
Anticancer Evaluation :
- In vitro assays showed that certain derivatives induced apoptosis in cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic action .
-
Anti-inflammatory Assessment :
- In a controlled study using a sponge implantation technique, the compound demonstrated significant reduction in edema formation compared to control groups .
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-12-13-19(2)22(14-18)29-24(32)16-31-23-11-7-6-10-21(23)25-26(31)27(33)30(17-28-25)15-20-8-4-3-5-9-20/h3-14,17H,15-16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLFZWJXHUICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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